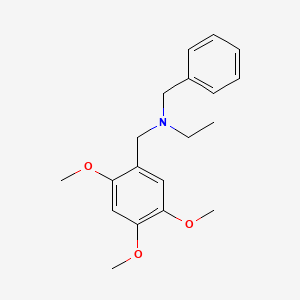
4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine, also known as compound 1, is a piperazine derivative that has shown potential as a therapeutic agent in various diseases. The compound is synthesized through a multi-step process involving the reaction of piperazine with benzyl chloride, followed by the condensation reaction with 3,4-dimethoxybenzaldehyde.
Aplicaciones Científicas De Investigación
Compound 1 has been investigated for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine has been shown to have anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. In Alzheimer's disease, 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 has been found to inhibit acetylcholinesterase activity, which is a key enzyme involved in the pathogenesis of the disease. In Parkinson's disease, 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Mecanismo De Acción
The mechanism of action of 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. The 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In cancer cells, 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 has been shown to induce apoptosis by activating caspase-3 and inhibiting the PI3K/Akt signaling pathway. In Parkinson's disease, 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 has been shown to reduce oxidative stress and inflammation by inhibiting the expression of iNOS and COX-2.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects, depending on the disease model and cell type. In cancer cells, the 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's disease, 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 has been found to inhibit acetylcholinesterase activity, which can improve cognitive function. In Parkinson's disease, 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 in lab experiments include its potential therapeutic effects in various diseases, its relatively simple synthesis method, and its low toxicity. However, the limitations of using 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 include its limited solubility in water, which can affect its bioavailability, and its lack of selectivity for specific targets.
Direcciones Futuras
For the research on 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 include investigating its potential therapeutic effects in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the mechanism of action of the 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine and to improve its selectivity for specific targets. The development of novel formulations and delivery methods for 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 could also improve its bioavailability and efficacy.
Métodos De Síntesis
The synthesis of 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine 1 involves a multi-step process that begins with the reaction of piperazine with benzyl chloride to form N-benzylpiperazine. The N-benzylpiperazine is then subjected to a condensation reaction with 3,4-dimethoxybenzaldehyde to form the final product, 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine. The reaction conditions and purification methods are critical in obtaining a high yield and purity of the 4-benzyl-N-(3,4-dimethoxybenzylidene)-1-piperazinamine.
Propiedades
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-1-(3,4-dimethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-24-19-9-8-18(14-20(19)25-2)15-21-23-12-10-22(11-13-23)16-17-6-4-3-5-7-17/h3-9,14-15H,10-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOSESNGQIQTDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-benzylpiperazin-1-yl)-1-(3,4-dimethoxyphenyl)methanimine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5707373.png)
![2-(1-naphthyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5707382.png)


![N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707405.png)
![2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5707416.png)

![N-[2-(acetylamino)phenyl]-2-methoxyacetamide](/img/structure/B5707434.png)
![N-(4-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5707444.png)

![4'-[(1,3-benzodioxol-5-ylmethylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5707449.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5707457.png)

![N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B5707459.png)